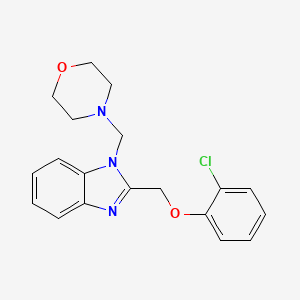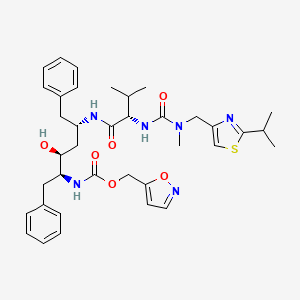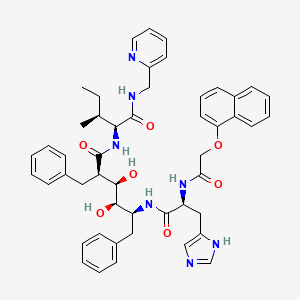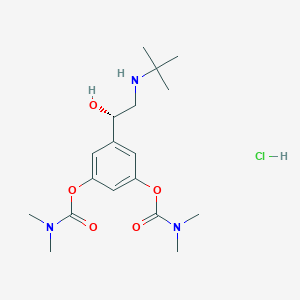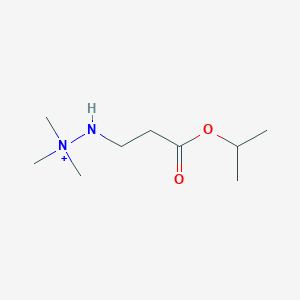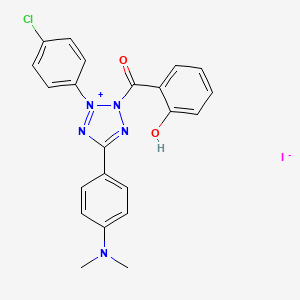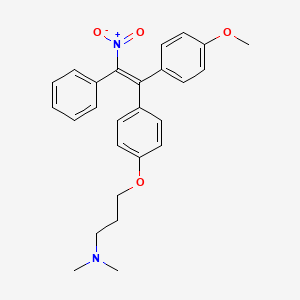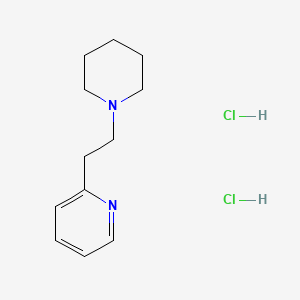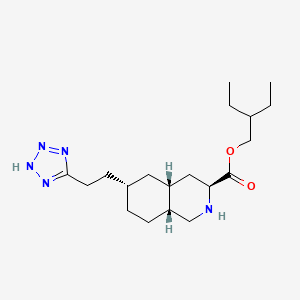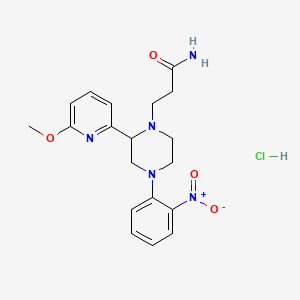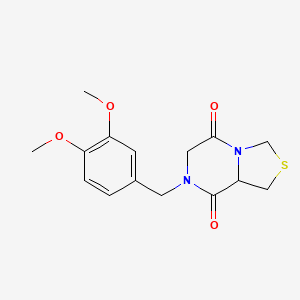
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a complex organic compound that belongs to the class of thiazolopyrazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and thiazolopyrazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolopyrazine chemistry.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolopyrazine derivatives with varying substituents. Examples may include:
- Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione analogs with different alkyl or aryl groups.
- Other thiazolopyrazine compounds with different functional groups.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 3,4-dimethoxyphenyl group. These characteristics may confer distinct biological activities and reactivity compared to other similar compounds.
属性
CAS 编号 |
95110-34-2 |
|---|---|
分子式 |
C15H18N2O4S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
7-[(3,4-dimethoxyphenyl)methyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-20-12-4-3-10(5-13(12)21-2)6-16-7-14(18)17-9-22-8-11(17)15(16)19/h3-5,11H,6-9H2,1-2H3 |
InChI 键 |
TVZZIQQIEJKVGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CC(=O)N3CSCC3C2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


